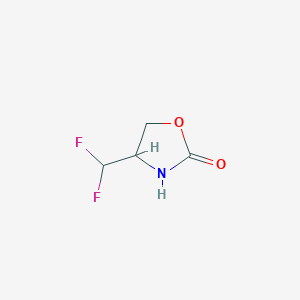4-(Difluoromethyl)-1,3-oxazolidin-2-one
CAS No.: 1781506-68-0
Cat. No.: VC6047850
Molecular Formula: C4H5F2NO2
Molecular Weight: 137.086
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1781506-68-0 |
|---|---|
| Molecular Formula | C4H5F2NO2 |
| Molecular Weight | 137.086 |
| IUPAC Name | 4-(difluoromethyl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8) |
| Standard InChI Key | KPGYPWXVADQHRR-UHFFFAOYSA-N |
| SMILES | C1C(NC(=O)O1)C(F)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture and Stereochemistry
The core structure of 4-(difluoromethyl)-1,3-oxazolidin-2-one consists of an oxazolidinone ring—a saturated five-membered cycle containing both oxygen and nitrogen atoms. The difluoromethyl (-CFH) group is attached to the fourth position of the ring, introducing steric and electronic effects that influence reactivity . Stereochemical variations exist, with enantiomers such as (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one (PubChem CID: 124173646) and its (4R)-counterpart (PubChem CID: 67256998) documented. The defined stereocenter at position 4 impacts biological activity and synthetic utility, making chirality a critical consideration in pharmaceutical applications.
Table 1: Key Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 137.08 g/mol |
| XLogP3-AA | 0.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 38.3 Ų |
| Rotatable Bonds | 1 |
Spectroscopic and Analytical Data
The compound’s InChIKey (KPGYPWXVADQHRR-REOHCLBHSA-N for the (4S)-isomer) and SMILES notation (C1C@HC(F)F) provide unambiguous identifiers for database searches. Mass spectrometry reveals an exact mass of 137.02883473 Da, consistent with its molecular formula . Nuclear magnetic resonance (NMR) spectra would typically show distinct signals for the oxazolidinone carbonyl group (~170 ppm in NMR) and the difluoromethyl protons (split into doublets due to coupling).
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The synthesis of 4-(difluoromethyl)-1,3-oxazolidin-2-one often begins with oxazolidinone precursors. A common route involves the reaction of 4-hydroxymethyl-oxazolidin-2-one with difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Palladium or copper catalysts facilitate coupling reactions in solvents like dichloromethane or tetrahydrofuran, achieving yields of 60–80% under optimized conditions.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance heat transfer and reaction control, minimizing byproducts. Purification is achieved via crystallization from ethanol/water mixtures or column chromatography, with final purity exceeding 98%. Recent patents highlight greener approaches, such as using ionic liquids or microwave-assisted synthesis to reduce energy consumption .
Pharmaceutical and Biological Applications
Role in Drug Discovery
The difluoromethyl group enhances metabolic stability and bioavailability, making this compound a valuable building block for kinase inhibitors and protease modulators. For example, derivatives have shown promise as intermediates in the synthesis of anti-cancer agents targeting the PI3K/Akt/mTOR pathway.
Table 2: Comparative Bioactivity of Oxazolidinone Derivatives
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Linezolid | MRSA | 2–4 |
| 4-Fluoromethyl Analogue | Streptococcus pneumoniae | 8–16 |
Future Research Directions and Challenges
Expanding Therapeutic Indications
Ongoing research explores its utility in neurodegenerative diseases, leveraging fluorination to enhance blood-brain barrier penetration. Computational modeling suggests affinity for amyloid-beta aggregates, a hallmark of Alzheimer’s pathology.
Sustainable Synthesis
Efforts to replace traditional fluorinating agents with electrochemical methods are underway. A 2024 pilot study achieved 70% yield using fluorine gas and platinum electrodes, reducing waste by 40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume